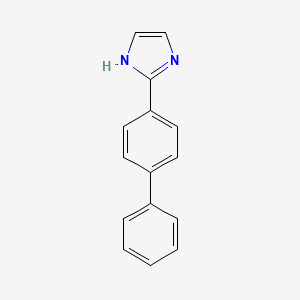

2-(4-Biphenylyl)imidazole

Descripción

Significance of Imidazole (B134444) Heterocycles in Modern Chemical Science

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental structural motif in a vast number of biologically active molecules and functional materials. nih.govacs.org Its unique electronic properties, including its aromaticity, amphoteric nature, and ability to participate in hydrogen bonding, contribute to its versatile role in chemistry. mdpi.comnih.gov The imidazole nucleus is a key component of several essential natural products, such as the amino acid histidine, histamine, and nucleic acids, highlighting its integral role in biological systems. nih.govacs.org

In medicinal chemistry, imidazole derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. The electron-rich nature of the imidazole ring allows it to effectively interact with a variety of biological targets like enzymes and receptors. Furthermore, the polar and ionizable characteristics of the imidazole moiety can enhance the pharmacokinetic properties of drug candidates, improving their solubility and bioavailability. acs.org The structural features of the imidazole ring enable it to form multiple interactions with biological ligands through hydrogen bonds, van der Waals forces, and hydrophobic interactions.

Beyond pharmaceuticals, imidazole-based compounds are also investigated for their applications in materials science, for instance, as ligands in the construction of metal-organic frameworks (MOFs) and as components in organic light-emitting diodes (OLEDs). The ability of the imidazole nitrogen atoms to coordinate with metal ions makes them valuable building blocks for creating complex supramolecular structures.

Rationale for Investigating 2-(4-Biphenylyl)imidazole

The strategic combination of the imidazole heterocycle with a biphenyl (B1667301) substituent at the 2-position gives rise to the compound 2-(4-Biphenylyl)imidazole. The rationale for investigating this specific molecule stems from the synergistic effects anticipated from the fusion of these two important chemical entities.

The biphenyl group, with its extended π-system, can significantly influence the electronic and photophysical properties of the imidazole core. This can lead to interesting luminescent or electrochemical behaviors, making such compounds candidates for applications in optoelectronics. The introduction of the biphenyl moiety also increases the lipophilicity and steric bulk of the molecule, which can modulate its interaction with biological targets. For instance, biphenyl imidazole derivatives have been explored as potent antifungal agents, where the biphenyl group plays a crucial role in binding to the active site of enzymes like cytochrome P450. nih.gov

Furthermore, the synthesis of 2-aryl-substituted imidazoles, including those with a biphenyl group, is of significant interest for developing new synthetic methodologies and for creating libraries of compounds for high-throughput screening in drug discovery programs. The investigation of 2-(4-Biphenylyl)imidazole can therefore provide valuable insights into structure-activity relationships within this class of compounds.

Scope and Academic Focus of the Research

The academic focus on 2-(4-Biphenylyl)imidazole and related compounds is primarily centered on a few key areas of chemical research. A significant portion of the research is dedicated to the synthesis and characterization of these molecules. This includes the development of efficient synthetic routes, often involving cross-coupling reactions to form the biphenyl moiety and various condensation reactions to construct the imidazole ring. nih.gov Detailed structural characterization is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry. mdpi.com In some cases, single-crystal X-ray diffraction is used to determine the precise three-dimensional structure of the molecule.

Another major area of investigation is the exploration of the biological activities of these compounds. Much of the published research on biphenyl imidazole derivatives focuses on their potential as antifungal agents, with studies often including the determination of their minimum inhibitory concentrations (MIC) against various fungal strains and investigations into their mechanism of action, such as the inhibition of specific enzymes. nih.gov

Finally, there is growing interest in the photophysical and electrochemical properties of biphenyl-substituted imidazoles. Research in this area explores their fluorescence, phosphorescence, and redox behavior, with an eye toward their potential use in electronic devices and as chemical sensors. These studies often involve techniques like UV-Vis absorption and emission spectroscopy, as well as cyclic voltammetry.

Detailed Research Findings

While comprehensive research dedicated solely to 2-(4-Biphenylyl)imidazole is limited in publicly available literature, significant insights can be gleaned from studies on closely related analogues. The following sections present a compilation of research findings on the synthesis and properties of biphenyl-substituted imidazoles, which provide a strong basis for understanding the chemical nature of 2-(4-Biphenylyl)imidazole.

Synthesis and Characterization

The synthesis of 2-aryl-imidazoles, including those bearing a biphenyl substituent, can be achieved through various established synthetic methodologies. A common approach involves the condensation of an aryl aldehyde with a 1,2-dicarbonyl compound and an ammonia (B1221849) source. For the synthesis of 2-(4-Biphenylyl)imidazole, 4-biphenylcarboxaldehyde would be a key starting material.

One general and widely used method is the Radziszewski synthesis, which involves the reaction of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. A more modern variation of this is the one-pot synthesis of 2,4,5-triaryl-1H-imidazoles from an aryl aldehyde, benzil (B1666583) (1,2-diphenylethane-1,2-dione), and ammonium (B1175870) acetate (B1210297). While this would lead to a more substituted imidazole, the core reaction is relevant.

A plausible synthetic route to 2-(4-Biphenylyl)imidazole would involve the reaction of 4-biphenylcarboxaldehyde, glyoxal, and ammonium acetate.

Table 1: Spectroscopic Data for a Related Compound: 2,4,5-triphenyl-1H-imidazole

| Spectroscopic Technique | Observed Data | Reference |

| IR (νmax cm⁻¹) | 3317 (N-H), 3037, 2972 (Ar–H), 1589 (C=N), 1483 (C=C aromatic) | mdpi.com |

| ¹H NMR (400 MHz, DMSO-d₆, δ ppm) | 12.51 (s, 1H), 8.03 (d, J = 7.2 Hz, 2H), 7.56-7.48 (m, 6H), 7.42-7.30 (m, 7H) | mdpi.com |

| ¹³C NMR (101 MHz, DMSO, δ ppm) | 145.8, 137.9, 135.3, 131.2, 130.4, 129.1, 128.9, 128.6, 128.3, 127.1, 126.6, 125.2 | mdpi.com |

| Mass (m/z) | 297.13 (M+H)⁺ | mdpi.com |

Note: This data is for 2,4,5-triphenyl-1H-imidazole and is provided as a reference for the expected spectral characteristics of a 2-aryl-imidazole.

Crystal Structure

For instance, the crystal structure of 1-biphenyl-4-methyl-1H-imidazole complexed with cytochrome P450 2B4 has been determined. In this structure, the imidazole ring is observed to be vertical with respect to the plane of the heme group. The biphenyl moiety points towards the dimer interface and is perpendicular to the I-helix of the protein.

In another study on halogen-substituted 2-aryl-N-phenylbenzimidazoles, the interplanar angles between the 2-aryl fragment and the benzimidazole (B57391) system were found to be significant, ranging from approximately 24° to 42°, indicating a non-planar conformation. nih.gov It is reasonable to expect a similar twisted conformation between the biphenyl group and the imidazole ring in 2-(4-Biphenylyl)imidazole due to steric hindrance.

Photophysical and Electrochemical Properties

The photophysical and electrochemical properties of biphenyl-imidazole derivatives are of interest for their potential applications in materials science. The extended conjugation provided by the biphenyl group can lead to interesting fluorescence and redox behavior.

Studies on 2-(4,5-diphenyl-1-p-aryl-1H-imidazol-2-yl)phenol-based boron complexes have shown that these compounds exhibit distinct photoluminescence, with emission maxima in the near-UV region (around 378-387 nm). Electroluminescent devices fabricated with these materials suggest they are capable of electron transport.

The electrochemical properties of related imidazole derivatives have also been investigated. For example, homo- and heterobimetallic complexes of 4,5-bis(benzimidazole-2-yl)imidazole display reversible metal-centered oxidations. The free ligand itself exhibits strong fluorescence, which is quenched upon complexation with metal ions.

Table 2: Photophysical and Electrochemical Data for Related Biphenyl-Imidazole Systems

| Compound Class | Photophysical Properties | Electrochemical Properties | Reference |

| 2-(4,5-diphenyl-1-p-aryl-1H-imidazol-2-yl)phenol-based boron complexes | Photoluminescence emission maxima at 378, 379, and 387 nm | Capable of electron transport in electroluminescent devices | |

| Bimetallic complexes of 4,5-bis(benzimidazole-2-yl)imidazole | Strong fluorescence of the free ligand, quenched upon metal complexation | Two successive one-electron reversible metal-centered oxidations |

Note: This table presents data for related systems to illustrate the types of properties investigated for biphenyl-imidazole derivatives.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-phenylphenyl)-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)15-16-10-11-17-15/h1-11H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUGKRSMAHPWBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 4 Biphenylyl Imidazole and Its Derivatives

Classical and Contemporary Approaches to 2-(4-Biphenylyl)imidazole Synthesis

The construction of the 2-(4-biphenylyl)imidazole scaffold relies on established principles of heterocyclic chemistry, which have been refined over the years to include more efficient and environmentally benign protocols.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly valued for their efficiency and atom economy, allowing for the construction of complex molecules like 2-(4-biphenylyl)imidazole in a single synthetic operation from simple precursors. sciepub.comrsc.org The most common MCR for synthesizing 2,4,5-trisubstituted imidazoles, including the biphenyl (B1667301) derivative, is the Radziszewski synthesis and its modern variations. scispace.comjetir.org

This reaction typically involves the condensation of a 1,2-dicarbonyl compound (such as benzil), an aldehyde (in this case, 4-biphenylcarboxaldehyde), and a source of ammonia (B1221849) (commonly ammonium (B1175870) acetate). ijcrt.orgsemanticscholar.orgisca.me The reaction can be catalyzed by various agents, including Brønsted acids like p-toluene sulfonic acid (PTSA) or Lewis acids such as bismuth(III) triflate, often providing good to excellent yields. isca.mescirp.org The versatility of this approach allows for the synthesis of a diverse library of derivatives by simply varying the aldehyde, dicarbonyl, or, in the case of tetrasubstituted imidazoles, a primary amine component. semanticscholar.orgisca.me

Table 1: Examples of Catalysts Used in Multicomponent Synthesis of Imidazoles

| Catalyst | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| p-Toluene Sulfonic Acid (PTSA) | 5 mol%, ethanol, 80°C | Mild conditions, inexpensive reagent, high yield | isca.me |

| Bismuth(III) Triflate | Catalytic amount, CH3CN | Non-toxic, non-corrosive, "green" catalyst | scirp.org |

| Diethyl Ammonium Hydrogen Phosphate | Solvent-free, thermal | Green, reusable catalyst, short reaction times | sciepub.com |

| FeCl3/SiO2 | Solvent-free | Heterogeneous, recyclable, mild conditions | nih.govrsc.org |

Metal-Free Cyclization and Condensation Protocols

Driven by the principles of green chemistry, significant effort has been directed towards developing metal-free synthetic routes to imidazole (B134444) derivatives. researchgate.net These methods circumvent the need for potentially toxic and expensive metal catalysts. sigmaaldrich.com

One such approach involves the acid-promoted condensation of arylmethylamines with 1,2-dicarbonyls under aerobic conditions, using a catalytic amount of a simple acid like acetic acid. nih.gov Another strategy is a one-pot, catalyst-free domino reaction between 2,2-dibromo-1,2-diarylethanones, aryl aldehydes (such as 4-biphenylcarboxaldehyde), and ammonium acetate (B1210297). researchgate.net These protocols often proceed under thermal conditions and offer a straightforward pathway to highly substituted imidazoles. researchgate.netmdpi.com The cyclization of amidines, often generated in situ, represents another important metal-free route to the imidazole core. mdpi.com

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis (MAOS) has been widely adopted to accelerate the synthesis of heterocyclic compounds, including 2-(4-biphenylyl)imidazole derivatives. jetir.orgasianpubs.org This technique dramatically reduces reaction times, often from hours to minutes, while frequently improving product yields. rasayanjournal.co.innih.gov

The multicomponent synthesis of 2,4,5-triaryl-imidazoles is particularly amenable to microwave irradiation. jetir.orgrasayanjournal.co.in For instance, the condensation of benzil (B1666583), an aromatic aldehyde, and ammonium acetate can be efficiently carried out under solvent-free conditions in a microwave oven, often with a catalytic amount of an acid like glacial acetic acid or glyoxylic acid. jetir.orgrasayanjournal.co.in This combination of a one-pot reaction with microwave heating provides a rapid, efficient, and environmentally friendly route to the target compounds. asianpubs.orgnih.gov

Regioselective Synthesis of 2-(4-Biphenylyl)imidazole Isomers

The regiochemistry of the imidazole ring is crucial for its biological and physical properties. In the context of 2-(4-biphenylyl)imidazole, the goal is the selective formation of the isomer where the biphenyl group is located at the C2 position. In many classical syntheses, such as the Radziszewski reaction, this regioselectivity is inherently controlled by the nature of the reactants. The aldehyde component (4-biphenylcarboxaldehyde) directly provides the C2 carbon and its substituent. wjpsonline.com

More advanced methods have been developed for the regioselective synthesis of asymmetrically substituted imidazoles. nih.gov For example, a protocol for synthesizing 1,4-disubstituted imidazoles with complete regioselectivity involves a double aminomethylenation of a glycine (B1666218) derivative, followed by a transamination/cyclization cascade. nih.gov Another study demonstrated the regiocontrolled synthesis of 2-aryl-1-(2-hydroxyaryl)-1H-imidazoles, where the presence of a 2-hydroxyaryl moiety on the nitrogen starting material directs the reaction pathway towards the desired imidazole isomer. nih.gov Such strategies are vital when specific substitution patterns are required, which are not accessible through traditional multicomponent approaches.

Advanced Functionalization of the Biphenyl and Imidazole Moieties

Beyond the initial synthesis of the core structure, the functionalization of both the biphenyl and imidazole rings is essential for tuning the molecule's properties. While functionalizing the nitrogen atoms or the C2 position of the imidazole ring is relatively straightforward, modifying the C4 and C5 positions can be more challenging. uib.no

Late-stage functionalization strategies, such as palladium-catalyzed oxidative Heck cross-coupling, have been developed to introduce substituents onto the imidazole backbone. uib.no For the biphenyl moiety, functional groups can either be incorporated into the 4-biphenylcarboxaldehyde starting material or introduced onto the final product. Common methods for creating substituted biphenyls include Suzuki and Negishi aryl-aryl cross-coupling reactions. nih.gov These reactions can be used to synthesize a wide array of substituted 4-biphenylcarboxaldehydes, which can then be used in multicomponent reactions to yield functionalized 2-(4-biphenylyl)imidazole derivatives. nih.gov Additionally, direct C-H functionalization techniques are emerging as powerful tools for modifying both the imidazole and biphenyl rings in a step-economical fashion. acs.org

Mechanistic Investigations of 2-(4-Biphenylyl)imidazole Formation

Understanding the reaction mechanism is key to optimizing synthetic conditions and predicting outcomes. The formation of 2,4,5-trisubstituted imidazoles via the Radziszewski reaction is generally proposed to proceed through a series of condensation and cyclization steps.

The mechanism is believed to initiate with the condensation of the aldehyde (4-biphenylcarboxaldehyde) and two equivalents of ammonia (from ammonium acetate) to form a di-imine intermediate. Separately, the 1,2-dicarbonyl compound (benzil) reacts with ammonia to form a diamine or related species. These intermediates then combine, and a subsequent cyclization and dehydration/oxidation step yields the aromatic imidazole ring. ijcrt.org

Computational studies have provided deeper insight into more complex reaction pathways. For instance, in the regioselective synthesis of 1,2-disubstituted imidazoles, density functional theory (DFT) calculations have shown that the regioselectivity can be driven by factors such as a self-catalyzed hydrogen atom shift facilitated by a strategically placed hydroxyl group on one of the reactants. nih.gov For metal-free domino reactions, mechanistic proposals involve initial nucleophilic attack followed by intramolecular cyclization and aromatization steps. researchgate.net These investigations are crucial for the rational design of new synthetic routes with enhanced control over the molecular architecture.

Elucidation of Key Intermediates and Transition States

The precise elucidation of key intermediates and transition states in the synthesis of 2-(4-biphenylyl)imidazole is a complex task that often relies on computational studies of related, simpler systems. The generally accepted mechanism for the formation of the imidazole ring, particularly in the classic Radziszewski synthesis and its variations, involves the condensation of three key components: an α-dicarbonyl compound, an aldehyde, and ammonia. researchgate.netuobasrah.edu.iqscispace.com

In the context of synthesizing 2-aryl-imidazoles, the reaction is proposed to proceed through a series of intermediates. researchgate.net The initial step is often the formation of a diamine species from the reaction of the α-dicarbonyl component with ammonia. ukim.mk This is followed by the reaction of the diamine with an aldehyde. The subsequent cyclization and dehydration steps lead to the formation of the imidazole ring.

Computational studies on the formation of simpler imidazoles, such as 2-methylimidazole (B133640) from glyoxal, acetaldehyde, and ammonia, have provided insights into the thermodynamics and kinetics of the process. These studies suggest that the most favorable pathway involves the condensation of amine intermediates rather than imine structures. mdpi.com The rate-limiting step in this process is identified as the intramolecular cyclization, which proceeds via an SN2 mechanism involving an attack by an amino group on a carbon atom bonded to a hydroxyl group, leading to the release of a water molecule. mdpi.com

For more complex systems like 2-aryl-imidazoles, the reaction pathway is believed to follow a similar pattern. A proposed reaction pathway for the synthesis of aryl imidazoles from aryl alkyl ketones under copper catalysis involves the formation of a copper-ammonia complex that reacts with the ketone to form an intermediate, which then undergoes a disproportionation reaction and NH₂ insertion. researchgate.net Subsequent condensation and cyclization would then lead to the final imidazole product.

Theoretical studies using ab initio molecular orbital calculations have been employed to investigate the reactivity of the imidazole ring itself in cycloaddition reactions. These studies indicate that the aromatic stability of the imidazole ring and the presence of nitrogen lone pair orbitals can increase the energy of transition structures, making the ring less reactive as a diene. mdpi.com While not directly detailing the synthesis, this provides insight into the energetic landscape of reactions involving the imidazole core.

Furthermore, computational analysis of the regioselectivity in nucleophilic additions to the imidazole ring has been performed using the distortion/interaction model. acs.org These studies help in understanding the factors that control the reactivity at different positions of the imidazole ring, which is crucial for designing synthetic pathways for specifically substituted derivatives.

While these general mechanistic insights are valuable, specific experimental or computational data detailing the precise structures of intermediates and transition states for the synthesis of 2-(4-biphenylyl)imidazole are not extensively available in the current literature. Future research employing advanced computational chemistry techniques could provide a more detailed picture of the reaction coordinates and energy profiles for the formation of this specific and important compound.

Kinetic Studies of Imidazole Ring Formation

Detailed kinetic studies specifically focused on the formation of the 2-(4-biphenylyl)imidazole ring are not widely reported in the scientific literature. However, kinetic analyses of the formation of simpler imidazole derivatives provide a foundational understanding of the reaction dynamics that are likely applicable to this more complex system.

Computational studies on the formation of imidazole from glyoxal, methylamine, and formaldehyde (B43269) have also been conducted to understand the thermodynamics and kinetics of the reaction. These studies suggest that a diimine species is a significant intermediate, and under acidic conditions, this intermediate acts as a nucleophile, attacking a carbonyl group to initiate the ring-closing process. acs.org

The rate constants for the reactions of imidazole with various atmospheric oxidants such as •OH, NO₃•, and O₃ have been calculated, providing insights into the atmospheric lifetime of the imidazole ring. acs.org For instance, the rate constant for the reaction of imidazole with the hydroxyl radical (•OH) at 298 K is reported to be 5.65 × 10⁹ M⁻¹ s⁻¹. acs.org While these studies focus on the degradation rather than the formation of the imidazole ring, they demonstrate the application of kinetic analysis to understand the reactivity of the imidazole core.

In the context of enzyme-catalyzed reactions, the enzyme RohQ has been shown to catalyze the cyclodehydration to form 2-aminoimidazole, accelerating the intramolecular cyclization by a factor of 3 x 10⁴. wikipedia.org This highlights the significant rate enhancements achievable through catalysis in imidazole ring formation.

The Wolff-Kishner reduction, a reaction to convert carbonyl functionalities into methylene (B1212753) groups, involves a hydrazone intermediate and its deprotonation as the rate-determining step. rsc.org Mechanistic studies of this reaction have involved Hammett analysis to understand the electronic effects of substituents on the reaction rate, a technique that could be applied to study the formation of 2-(4-biphenylyl)imidazole. rsc.org

Influence of Catalytic Systems on Reaction Pathways

The synthesis of 2-(4-biphenylyl)imidazole and its derivatives is significantly influenced by the choice of catalytic system. Various catalysts have been employed to promote the cyclization and arylation reactions, leading to improved yields, milder reaction conditions, and enhanced selectivity. The catalysts can be broadly categorized into metal-based catalysts and non-metallic systems.

Metal-Based Catalytic Systems

Several transition metals have proven effective in catalyzing the synthesis of aryl-substituted imidazoles.

Palladium Catalysis: Palladium catalysts are widely used for C-H activation and cross-coupling reactions to introduce the biphenyl moiety or to construct the imidazole ring itself. semanticscholar.orgnih.gov For instance, a palladium-catalyzed strategy has been developed for the synthesis of 2(2'-biphenyl)benzimidazoles through the regioselective C-H activation of 2-aryl-benzimidazoles and their coupling with iodobenzene (B50100) analogs. semanticscholar.org The catalyst quantity, often expressed in mol % or ppm, is a critical parameter in these reactions. mdpi.com

Copper Catalysis: Copper-based catalysts are frequently employed for the N-arylation of imidazoles and for the one-pot synthesis of imidazole derivatives. researchgate.netresearchgate.netnih.gov Copper(I) bromide, in combination with specific ligands, has been shown to be an efficient catalyst for the N-arylation of azoles with aromatic bromides and iodides under mild conditions. nih.gov Copper-catalyzed reactions of aryl alkyl ketones with an inorganic nitrogen source like (NH₄)₂CO₃ can lead to the formation of divergent aryl imidazole derivatives through α-amination and oxidative C-C bond cleavage. researchgate.net The choice of ligand and solvent can significantly impact the efficiency of these copper-catalyzed reactions. nih.govnih.govnih.gov

Nickel Catalysis: Nickel catalysts have emerged as a powerful tool for the C-H arylation and alkenylation of imidazoles. researchgate.net Nickel(II) salts, in the presence of phosphine (B1218219) ligands such as 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype), can catalyze the coupling of imidazoles with phenol (B47542) derivatives. researchgate.net The use of a tertiary alcohol as a solvent has been identified as a key factor for the success of these reactions. researchgate.net Nickel chloride supported on acidic alumina (B75360) has also been used for the synthesis of 2,4,5-triaryl-imidazoles. acs.org

Zinc Oxide (ZnO) Nanoparticles: ZnO nanoparticles have been utilized as a simple and recyclable catalyst for the synthesis of imidazole derivatives through multi-component reactions. uobasrah.edu.iqresearchgate.netacs.org These nanoparticles can promote the reaction of various starting materials to produce imidazoles in excellent yields, often in environmentally friendly solvents like water. acs.org Theoretical studies suggest that the Zn²⁺ of the ZnO cluster preferentially binds to the azomethine nitrogen atom of the imidazole. medium.com

The following table summarizes the influence of different metal-based catalytic systems on the synthesis of aryl-imidazole derivatives.

| Catalyst System | Starting Materials | Reaction Conditions | Effect on Reaction Pathway | Yield | Reference |

| Pd(OAc)₂ | 2-Aryl-benzimidazole, Iodobenzene analogs | Sealed tube | Promotes regioselective C-H activation and C-C bond formation. | High | semanticscholar.org |

| CuBr/Ligand | Azoles, Aromatic bromides/iodides | 60-80 °C, DMSO | Facilitates N-arylation under mild conditions. | Excellent | nih.gov |

| Copper Salt/(NH₄)₂CO₃ | Aryl alkyl ketones | One-pot | Initiates C-H activated amination and C-C oxidative cleavage. | Good | researchgate.net |

| Ni(OTf)₂/dcype | Imidazoles, Phenol derivatives | t-amyl alcohol | Enables direct C-H arylation. | Good to Excellent | researchgate.net |

| NiCl₂·6H₂O/Al₂O₃ | Benzil, Aldehydes, NH₄OAc | Reflux in ethanol | Catalyzes the formation of 2,4,5-triaryl-imidazoles. | High | acs.org |

| ZnO Nanoparticles | Trichloroacetonitrile, Amides, Alkyl bromides, Amino acids | Water, Room temperature | Promotes four-component reaction to form imidazoles. | Excellent | acs.org |

Non-Metallic Catalytic Systems

Brønsted Acidic Ionic Liquids: Brønsted acidic ionic liquids have been used as dual solvent-catalysts for organic reactions, including those that could be adapted for imidazole synthesis. scm.comnih.gov These ionic liquids possess tethered alkane sulfonic acid groups, providing an acidic environment that can catalyze condensation and cyclization reactions. scm.com The acidity and catalytic activity can be tuned by the choice of cation and anion.

The development of these varied catalytic systems provides a versatile toolbox for the synthesis of 2-(4-biphenylyl)imidazole and its derivatives, allowing for the optimization of reaction conditions to achieve high yields and selectivity while moving towards more environmentally benign synthetic protocols.

Theoretical and Computational Chemistry of 2 4 Biphenylyl Imidazole

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of 2-(4-biphenylyl)imidazole. These calculations, primarily based on Density Functional Theory (DFT), offer a detailed picture of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com It has become a popular and versatile tool in physics, chemistry, and materials science. wikipedia.org DFT calculations for 2-(4-biphenylyl)imidazole reveal the distribution of electron density and the nature of chemical bonds within the molecule. These studies confirm the planar structure of the imidazole (B134444) ring and the twisted conformation of the biphenyl (B1667301) group. The electronic structure is characterized by a significant degree of π-conjugation across the imidazole and biphenyl rings, which influences its electronic and photophysical properties. Recent advancements in DFT have focused on developing more accurate exchange-correlation functionals and linear scaling methods to handle larger systems. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. malayajournal.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity and lower stability. irjweb.commalayajournal.org

For imidazole derivatives, the HOMO-LUMO energy gap can be calculated using DFT methods. irjweb.commalayajournal.org For instance, in a study on an imidazole derivative, the HOMO-LUMO gap was determined to be 4.4871 eV, indicating significant charge transfer within the molecule and a high degree of stability. irjweb.com In another related compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO-LUMO energy gap was calculated to be 4.0106 eV. malayajournal.org This small energy gap suggests good chemical stability for that particular molecule. malayajournal.org The distribution of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to participate in electron donation and acceptance.

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Related Imidazole Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2967 |

| LUMO | -1.8096 |

| HOMO-LUMO Gap (ΔE) | 4.4871 |

Data adapted from a study on an imidazole derivative using B3LYP/6-311G(d,p) level of theory. irjweb.com

Prediction of Reactivity Descriptors and Sites

Quantum chemical calculations can predict various reactivity descriptors that provide quantitative measures of a molecule's reactivity. These descriptors, derived from the electronic structure, help in identifying the most reactive sites within the 2-(4-biphenylyl)imidazole molecule. Molecular Electrostatic Potential (MEP) maps are particularly useful in this regard. malayajournal.org The MEP surface visualizes the charge distribution around the molecule, with different colors representing regions of varying electrostatic potential. malayajournal.org Negative potential regions (typically colored red) are susceptible to electrophilic attack, while positive potential regions (blue) are prone to nucleophilic attack. researchgate.net

For imidazole derivatives, the nitrogen atoms of the imidazole ring are often identified as nucleophilic centers, while the hydrogen atoms attached to the ring can be electrophilic. The biphenyl group can also exhibit distinct reactive sites depending on the electron density distribution. Fukui functions and local softness are other descriptors that can pinpoint the most reactive atoms for electrophilic, nucleophilic, and radical attacks.

Excited State Calculations (TD-DFT) for Photophysical Insights

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for studying the excited-state properties of molecules, providing valuable insights into their photophysical behavior, such as absorption and emission spectra. bohrium.comsci-hub.se By calculating the transition energies and oscillator strengths, TD-DFT can predict the UV-visible absorption spectrum of 2-(4-biphenylyl)imidazole. These calculations help to understand the nature of electronic transitions, such as π→π* and n→π* transitions, which are responsible for the molecule's absorption of light. sci-hub.se

Furthermore, TD-DFT can be used to investigate the properties of the lowest excited states, which are crucial for understanding the molecule's fluorescence or phosphorescence. bohrium.com For similar imidazole-containing systems, TD-DFT calculations have been successfully used to rationalize their photophysical properties and assign experimental absorption spectra. sci-hub.se These theoretical insights are vital for the design of new fluorescent probes and materials for optoelectronic applications like organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational behavior of 2-(4-biphenylyl)imidazole, complementing the static view offered by quantum chemical calculations.

Conformational Landscapes of 2-(4-Biphenylyl)imidazole

Molecular dynamics simulations can explore the conformational landscape of 2-(4-biphenylyl)imidazole by simulating the motion of its atoms over time. acs.orgmdpi.com These simulations reveal the different stable and metastable conformations that the molecule can adopt and the energy barriers between them. A key conformational feature of 2-(4-biphenylyl)imidazole is the dihedral angle between the two phenyl rings of the biphenyl group and the orientation of the biphenyl group relative to the imidazole ring.

Intermolecular Interactions and Aggregation Behavior

The supramolecular assembly and aggregation behavior of 2-(4-biphenylyl)imidazole in the solid state are governed by a combination of directional hydrogen bonds and π-π stacking interactions. These non-covalent forces dictate the crystal packing and the formation of extended molecular architectures.

Hydrogen Bonding: The imidazole moiety is a key functional group for directing molecular assembly through hydrogen bonding. nih.gov The imidazole ring contains both a hydrogen bond donor (the pyrrole-type nitrogen, N-1) and a hydrogen bond acceptor (the pyridine-type nitrogen, N-3). This dual functionality allows for the formation of robust N-H···N hydrogen bonds, which typically organize the molecules into chains or catemers. This type of interaction is fundamental to the structure of many imidazole-containing compounds and plays a crucial role in the formation of ordered crystalline lattices. oup.combohrium.com The cohesive energy and stability of the resulting crystal structure are significantly influenced by the strength and geometry of these hydrogen bonds. acs.org Studies on related phenylimidazoles have shown that the position of the aromatic substituent can influence the strength of these N-H···N interactions. acs.org

The following table details the structural parameters determined from the crystal structure analysis of a zinc complex containing two 1-(biphenyl-4-yl)-1H-imidazole (bpi) ligands, which serve as a proxy for understanding the conformational and interaction geometries relevant to its 2-substituted isomer.

| Interaction / Parameter | Description | Value | Reference |

|---|---|---|---|

| Dihedral Angle (Phenyl-Phenyl) | Angle between the two phenyl rings of the biphenyl group in Ligand 1. | 37.52 (14)° | iucr.org |

| Dihedral Angle (Phenyl-Phenyl) | Angle between the two phenyl rings of the biphenyl group in Ligand 2. | 42.45 (14)° | iucr.org |

| Dihedral Angle (Phenyl-Imidazole) | Angle between a phenyl ring and the attached imidazole ring in Ligand 1. | 37.13 (14)° | iucr.org |

| Dihedral Angle (Phenyl-Imidazole) | Angle between a phenyl ring and the attached imidazole ring in Ligand 2. | 40.05 (14)° | iucr.org |

| π-π Stacking (Centroid-to-Centroid) | Distance between the centroids of a terminal phenyl ring and a neighboring imidazole ring. | 3.751 Å | iucr.org |

| π-π Stacking (Tilt Angle) | Angle between the planes of the interacting terminal phenyl and imidazole rings. | 11.72 (17)° | iucr.org |

The aggregation of these molecules, driven by both hydrogen bonding and π-π stacking, can lead to the formation of supramolecular nanostructures. cmu.edudntb.gov.ua In some cases, this aggregation behavior is associated with phenomena such as aggregation-induced emission (AIE), where the restriction of intramolecular rotations within the aggregated state leads to enhanced luminescence compared to the molecule in solution. acs.org The specific balance of these intermolecular forces is crucial in designing materials with desired solid-state properties. conicet.gov.ar

Photophysical and Optoelectronic Properties of 2 4 Biphenylyl Imidazole Derivatives

Luminescence and Fluorescence Characteristics

The luminescence and fluorescence of 2-(4-biphenylyl)imidazole derivatives are central to their utility. These properties are governed by the electronic structure of the molecules, which can be finely tuned through chemical modification.

Absorption and Emission Spectra Analysis

Derivatives of 2-(4-biphenylyl)imidazole exhibit distinct absorption and emission spectra, which are fundamental to understanding their electronic transitions. The absorption spectra typically show bands corresponding to π-π* transitions within the conjugated aromatic system. For instance, a series of novel imidazole (B134444) derivatives, including those with biphenyl (B1667301) moieties, display absorption peaks around 305 nm and in the range of 327–365 nm. researchgate.net The emission spectra, which are critical for applications in lighting and displays, often show strong photoluminescence.

In a study of bipolar blue-emitting materials, carbazole-π-imidazole derivatives featuring a biphenyl bridge were synthesized. nih.gov The introduction of a twisted 4,5-diphenylimidazole (B189430) acceptor, as opposed to a more planar phenanthroimidazole, results in a wider band-gap and consequently, a deeper blue emission. nih.gov For example, the compound BCzB-PIM, which incorporates a 4,5-diphenylimidazole unit, has an optical band-gap (E_g) of 3.12 eV, calculated from its UV-Vis absorption onset. nih.gov This wider gap contributes to its deep-blue emission characteristics. nih.gov

Another derivative, 2-(4'-(9H-carbazol-9-yl)-[1,1′-biphenyl]-4-yl)-1-(4-(trifluoromethyl)phenyl)-1H-phenanthro[9,10-d]imidazole (CzB-FMPPI), demonstrates an emission peak that is blue-shifted by 8 nm compared to a related compound, a result of breaking the conjugation of the phenanthroimidazole chromophore. researchgate.net The photoluminescence (PL) emission maxima for many of these derivatives fall within the blue to sky-blue region of the spectrum, with peaks observed between 435 and 490 nm. researchgate.nethep.com.cntandfonline.com

The table below summarizes the absorption and emission characteristics of selected 2-(4-biphenylyl)imidazole derivatives.

| Compound | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Solvent/State |

| Imidazole Derivatives (General) | ~305, 327-365 | 435-453 | --- |

| 1,4,5-Triphenyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1H-imidazole (1) | --- | 490 | Solid Film |

| BCzB-PIM | --- | 412 | Toluene |

| CzB-FMPPI | --- | 436 | Toluene |

| CP-PPI | --- | 468 | Film |

Quantum Yields and Luminescence Lifetimes

The efficiency of the luminescence process is quantified by the photoluminescence quantum yield (Φ_PL), which is the ratio of photons emitted to photons absorbed. High quantum yields are crucial for bright and efficient light-emitting devices.

Several derivatives of 2-(4-biphenylyl)imidazole exhibit impressive quantum yields. For example, the bipolar deep-blue emitting material CzB-FMPPI shows a high relative fluorescence quantum yield of 92.5%. researchgate.net A series of blue-emitting materials based on a carbazole-π-imidazole structure, where biphenyl acts as the π-bridge, also show high quantum yields. nih.gov Specifically, the compound BCzB-PPI has a quantum yield of 85.5% in toluene. nih.gov

In the solid state, which is relevant for device applications, these compounds can also maintain high efficiency. Fluorophores built from tetraphenylethene (TPE) and imidazole moieties, such as 1,4,5-triphenyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1H-imidazole, have a solid-state quantum yield of 72.8%. hep.com.cn This high solid-state efficiency is often attributed to phenomena like aggregation-induced emission. hep.com.cn Similarly, certain phenanthro[9,10-d]imidazole derivatives show photoluminescence quantum yields as high as 64% in chloroform (B151607) solution and up to 23% in the form of thin films. doi.org

The following table presents the quantum yields for several representative derivatives.

| Compound | Photoluminescence Quantum Yield (Φ_PL) (%) | Solvent/State |

| CzB-FMPPI | 92.5 | Toluene |

| CzB-FMPIM | 83.3 | Toluene |

| BCzB-PPI | 85.5 | Toluene |

| 1,4,5-Triphenyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1H-imidazole (1) | 72.8 | Solid Film |

| 2-(2,2'-bithiophen-5-yl)-1-phenyl-1H-phenanthro[9,10-d]-imidazole | 56-64 | Chloroform |

| 2-(2,2'-bithiophen-5-yl)-1-phenyl-1H-phenanthro[9,10-d]-imidazole | 12-23 | Film |

Solvatochromism and Mechanochromism Phenomena

Solvatochromism is the change in the color of a solution as the solvent polarity changes. wikipedia.org This phenomenon arises from differential solvation of the molecule's ground and excited electronic states. wikipedia.orgresearchgate.net Derivatives of 2-(4-biphenylyl)imidazole can exhibit solvatochromism, where their absorption and emission spectra shift depending on the solvent environment. For example, the fluorescence intensity of some imidazole derivatives has been shown to be dependent on the solvent. researchgate.net This property is valuable for developing chemical sensors and molecular probes.

Mechanochromism, the change in color upon the application of a mechanical force, is another interesting property observed in some imidazole derivatives. This phenomenon is often associated with a phase transition between crystalline and amorphous states. For instance, certain phenanthroimidazole (PI) derivatives exhibit reversible mechanochromism, switching between blue and green colors. tandfonline.com Powder X-ray diffraction studies have confirmed that this color change is linked to a transition from a crystalline to an amorphous state upon grinding or shearing. tandfonline.com

Aggregation-Induced Emission (AIE) and Aggregation-Caused Quenching (ACQ)

Many traditional fluorescent molecules suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity decreases in the solid state or at high concentrations due to intermolecular interactions. However, a class of molecules known as AIEgens (Aggregation-Induced Emission luminogens) exhibit the opposite behavior: they are weakly emissive in solution but become highly fluorescent upon aggregation. hep.com.cn

Several derivatives of 2-(4-biphenylyl)imidazole are AIE-active. hep.com.cntandfonline.com For example, fluorophores combining tetraphenylethene (TPE) and imidazole units are non-emissive in dilute THF solutions but show strong fluorescence in the solid state. hep.com.cn This AIE characteristic is attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative decay channel. hep.com.cn Similarly, some imidazole derivatives show aggregation-induced enhanced emission (AIEE) in mixtures of solvents like THF and water. researchgate.net The incorporation of AIE-active moieties is a key strategy for developing highly efficient solid-state emitters for OLEDs. tandfonline.com

Applications in Organic Electronic Devices

The unique photophysical properties of 2-(4-biphenylyl)imidazole derivatives make them highly suitable for use in organic electronic devices, particularly OLEDs.

Organic Light-Emitting Diodes (OLEDs)

Imidazole derivatives are widely used in OLEDs as electron transport materials, hole transport materials, or as emitters in the light-emitting layer. tandfonline.comresearchgate.net Their good thermal stability and electrochemical properties are advantageous for device longevity and performance. tandfonline.comresearchgate.net

Derivatives of 2-(4-biphenylyl)imidazole have been successfully employed as emitters in non-doped OLEDs, leading to devices with high efficiency and pure color coordinates. nih.govresearchgate.net For example, an OLED using the bipolar emitter BCzB-PPI, which features a carbazole (B46965) donor and a phenanthroimidazole acceptor linked by a biphenyl bridge, achieves a maximum external quantum efficiency (EQE) of 4.43% and deep-blue electroluminescence with CIE coordinates of (0.157, 0.080). nih.gov Another device based on CzB-FMPIM reached a maximum EQE of 3.17% with CIE coordinates of (0.15, 0.07), which is very close to the NTSC standard for blue. researchgate.net

The introduction of AIE-active units into the molecular structure has led to even more efficient devices. An OLED based on a TPE-imidazole fluorophore exhibited an EQE of 1.77% and a current efficiency of 3.17 cd/A. hep.com.cn Another device using a pyrene-phenanthroimidazole derivative (CP-PPI) achieved an EQE of 2.39% and a current efficiency of 3.51 cd/A. tandfonline.com These results highlight the potential of 2-(4-biphenylyl)imidazole derivatives in creating the next generation of high-performance displays and lighting.

The table below summarizes the performance of OLEDs using various 2-(4-biphenylyl)imidazole derivatives as emitters.

| Emitter Compound | Max. External Quantum Efficiency (EQE) (%) | Max. Current Efficiency (cd/A) | Max. Luminance (cd/m²) | CIE Coordinates (x, y) |

| BCzB-PPI | 4.43 | --- | 11,364 | (0.157, 0.080) |

| CzB-FMPPI | 4.10 | --- | 6,667 | (0.15, 0.09) |

| CzB-FMPIM | 3.17 | --- | 3,084 | (0.15, 0.07) |

| TPE-Imidazole Derivative (2) | 1.77 | 3.17 | --- | (0.17, 0.22) |

| CP-PPI | 2.39 | 3.51 | --- | --- |

| 4-PIPCFTPA (1 wt% in CBP) | 2.7 | --- | --- | (0.17, 0.07) |

Organic Field-Effect Transistors (OFETs) (Potential)

The favorable charge transport properties that make 2-(4-biphenylyl)imidazole derivatives effective in OLEDs also suggest their potential for use in other organic electronic devices, such as organic field-effect transistors (OFETs). rsc.org OFETs are fundamental components for the development of flexible and printed electronics. acs.org The performance of an OFET is highly dependent on the charge carrier mobility of the organic semiconductor used as the active material. uni-kassel.de While research has heavily focused on OLED applications, the demonstrated hole and electron mobilities in some imidazole derivatives indicate their suitability for OFET channels. rsc.orgmdpi.comnih.gov The ability to engineer these materials to exhibit either p-type (hole transport) or n-type (electron transport) behavior is a key advantage for their integration into more complex circuits. acs.org

Photovoltaic Applications (Potential)

There is growing interest in the application of imidazole derivatives in the field of photovoltaics, particularly in dye-sensitized solar cells (DSSCs). rsc.orgresearchgate.net In a DSSC, a sensitizer (B1316253) dye absorbs light and injects electrons into a wide-bandgap semiconductor. Four metal-free organic dyes based on an imidazole core, designed with a donor-π bridge-acceptor (D-π-A) system, have been synthesized and used as sensitizers. researchgate.net The efficiency of these DSSCs was found to be influenced by the substituent groups on the imidazole ring. researchgate.net Furthermore, imidazole-based hole-transporting materials (HTMs) have been engineered for use in perovskite solar cells, aiming to provide cost-effective and stable alternatives to standard materials like spiro-OMeTAD. acs.org The adaptability of the imidazole structure allows for the tuning of energy levels (HOMO/LUMO) to facilitate efficient charge extraction and transport, which is critical for high-performance solar cells. rsc.orgacs.orgresearchgate.net

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are essential for applications in photonics and optoelectronics, including frequency mixing and optical switching. researchgate.net Imidazole derivatives, particularly those with a donor-acceptor π-conjugated structure, have been identified as promising candidates for NLO applications due to their potential for large molecular hyperpolarizabilities. scirp.orgbiointerfaceresearch.com The high NLO response in these compounds is often related to intramolecular charge transfer (ICT) between electron-donating and electron-accepting parts of the molecule. biointerfaceresearch.com

Theoretical and experimental studies have confirmed the NLO behavior of various imidazole derivatives. researchgate.netbiointerfaceresearch.com For example, the Z-scan technique was used to measure the nonlinear absorption coefficient, refractive index, and third-order susceptibility of 4-(4,5-diphenyl-1H-imidazole-2-yl)phenol, confirming its potential as an NLO material. nih.gov In another study, Y-shaped ferrocene-conjugated imidazole chromophores were investigated using the electric-field-induced second-harmonic generation (EFISH) technique, yielding significant μβEFISH values. rsc.org Computational studies using Density Functional Theory (DFT) have also been employed to predict and validate the NLO properties of these compounds, revealing that their first-order hyperpolarizability (β) values can be significantly greater than that of the standard NLO material, urea. biointerfaceresearch.comnih.gov

Table 4: NLO Properties of Imidazole Derivatives

| Compound | Property | Value | Method | Ref. |

|---|---|---|---|---|

| 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol | Nonlinear absorption coeff. (β) | 4.044 × 10⁻¹ cm/W | Z-Scan | nih.gov |

| 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol | Nonlinear refractive index (n₂) | -2.89 × 10⁻⁶ cm²/W | Z-Scan | nih.gov |

| 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol | Third-order susceptibility (χ⁽³⁾) | 2.2627 × 10⁻⁶ esu | Z-Scan | nih.gov |

| Ferrocene-imidazole chromophore 1 | μβEFISH | -725 × 10⁻⁴⁸ esu | EFISH | rsc.org |

Coordination Chemistry and Supramolecular Assemblies of 2 4 Biphenylyl Imidazole

Ligand Design and Metal Complexation

The rational design of ligands derived from 2-(4-biphenylyl)imidazole is a key strategy for controlling the formation of specific supramolecular architectures with desired properties.

Synthesis of 2-(4-Biphenylyl)imidazole-Based Ligands

The synthesis of 2-(4-biphenylyl)imidazole and its derivatives is often achieved through condensation reactions. A common and established method is the Radziszewski synthesis, which involves the reaction of an aldehyde, a 1,2-dicarbonyl compound, and ammonia (B1221849). scispace.com For example, 2,4,5-triphenylimidazole (B1675074) derivatives can be synthesized from the reaction of benzil (B1666583), an aromatic aldehyde, and ammonium (B1175870) acetate (B1210297). scispace.com This approach can be adapted to produce a variety of substituted imidazoles. scispace.comresearchgate.net

More complex ligands can be created by introducing additional functional groups. For instance, ligands with carboxylic acid groups, such as 2-(4-chlorophenyl)-1H-imidazole-4,5-dicarboxylic acid (p-ClPhH3IDC), have been synthesized for the construction of coordination polymers. figshare.com These functional groups provide additional coordination sites, enabling the formation of more complex and robust structures.

| Reagents for Synthesis of Imidazole (B134444) Core |

| Aldehyde (e.g., 4-biphenylcarboxaldehyde) |

| 1,2-Dicarbonyl compound (e.g., benzil, glyoxal) |

| Ammonia source (e.g., ammonium acetate) |

Coordination Modes with Transition Metals and Lanthanides

Ligands based on 2-(4-biphenylyl)imidazole can coordinate to metal ions in several ways, primarily through the nitrogen atoms of the imidazole ring. The specific coordination mode depends on the metal ion, the other ligands present, and the reaction conditions.

The coordination with lanthanide ions is also of significant interest. Lanthanides have larger ionic radii and more flexible coordination geometries, which can lead to complexes with high coordination numbers. acs.orgnih.govmdpi.com The resulting lanthanide-containing coordination polymers can exhibit interesting photoluminescent properties, with potential applications in lighting and sensing. mdpi.com

| Common Coordination Geometries |

| Tetrahedral |

| Octahedral |

| Trigonal |

| Linear |

Structural Diversity in Coordination Polymers and Metal-Organic Frameworks (MOFs)

The combination of a versatile coordinating imidazole head with a rigid biphenyl (B1667301) tail makes 2-(4-biphenylyl)imidazole an excellent candidate for building coordination polymers and MOFs. The structural diversity observed in these materials is a result of the interplay of several factors, including the coordination preferences of the metal ion, the geometry of the ligand, and the presence of counterions or solvent molecules. mdpi.comnih.gov

For example, the use of bis(imidazole) ligands with varying flexibility and length can lead to the formation of interpenetrating 3D MOFs or 2D layered networks. rsc.org The introduction of functional groups, such as chloro or carboxylate groups on the phenyl or biphenyl rings, can further influence the resulting structures, leading to 2D grid sheets or 3D motifs with open channels. figshare.com The choice of metal ion and anions also has a remarkable impact on the final framework structure. researchgate.net

Functional Metal-Organic Frameworks (MOFs)

The design and synthesis of functional MOFs from 2-(4-biphenylyl)imidazole and its derivatives is a growing field of research, aiming to create materials with tailored properties for specific applications.

Design Principles for 2-(4-Biphenylyl)imidazole-Derived MOFs

The design of MOFs is guided by the principles of reticular chemistry, where the geometry of the metal-containing secondary building units (SBUs) and the organic linkers dictate the final topology of the framework. nih.gov In this context, 2-(4-biphenylyl)imidazole-based ligands can act as pillars or linkers of varying connectivity.

By functionalizing the biphenyl unit with additional coordinating groups, such as carboxylates, it is possible to create linkers that can connect to multiple metal centers, leading to the formation of robust and porous 3D frameworks. The inherent properties of the biphenyl group, such as its length and rigidity, can be used to control the pore size and shape within the MOF. nih.gov Furthermore, the introduction of specific functional groups can be used to tune the chemical environment within the pores, enhancing selectivity for certain applications. acs.org

Porosity and Gas Adsorption Characteristics (if applicable)

A key feature of many MOFs is their permanent porosity, which makes them promising materials for gas storage and separation. mdpi.com MOFs constructed from imidazole-based ligands have demonstrated significant gas adsorption capabilities. rsc.org

For instance, MOFs based on mixed flexible and rigid organic ligands, including imidazole derivatives, have shown selective adsorption of CO2 over N2 and H2. rsc.org The porosity and gas adsorption properties are highly dependent on the specific structure of the MOF. Factors such as pore size, pore volume, and the presence of specific functional groups within the pores can all influence the material's affinity and capacity for different gases. researchgate.netrsc.org The flexibility of the framework can also play a role, with some MOFs exhibiting "gate-opening" behavior where the pores open or expand upon exposure to specific gas molecules. researchgate.net

| Gas Adsorption Data for a Representative MOF |

| Gas |

| CO2 |

| N2 |

| H2 |

| CH4 |

Based on a comprehensive search of available scientific literature, there is insufficient specific data regarding the coordination chemistry, supramolecular assemblies, luminescent metal complexes, Metal-Organic Frameworks (MOFs), self-assembly processes, and host-guest chemistry of the compound 2-(4-Biphenylyl)imidazole .

The performed searches did not yield dedicated studies or detailed research findings required to construct an article that adheres to the strict outline provided. The available literature focuses on related but structurally distinct imidazole derivatives, such as phenanthroimidazoles, biimidazoles, or isomers like 1-(biphenyl-4-yl)-1H-imidazole.

Due to the constraint to focus solely on 2-(4-Biphenylyl)imidazole and the lack of specific research data for the requested sections, it is not possible to generate a scientifically accurate and informative article as per the instructions. Any attempt to do so would require extrapolating from unrelated compounds, which would violate the principle of scientific accuracy.

Catalytic Applications of 2 4 Biphenylyl Imidazole Based Systems

Transition Metal Catalysis (Ligand Role)

The most prominent catalytic application of 2-(4-biphenylyl)imidazole is as a ligand, or a precursor to a ligand, in transition metal catalysis. Imidazole (B134444) derivatives are renowned as effective N-heterocyclic carbene (NHC) precursors, which are strong σ-donoring ligands that can form highly stable and active complexes with transition metals. nih.govrsc.org These complexes are instrumental in a wide array of organic reactions, particularly palladium-catalyzed cross-coupling reactions. nih.govarkat-usa.org The commercial availability of 2-(4-biphenylyl)imidazole is linked to its relevance in formulating advanced, air- and moisture-stable Buchwald palladium precatalysts, which are valued for their versatility in carbon-carbon and carbon-heteroatom bond formation. sigmaaldrich.com

The 2-arylimidazole framework, including the 2-(4-biphenylyl)imidazole structure, serves as a versatile platform for designing specialized ligands tailored for specific catalytic reactions. The imidazole nitrogen atoms can act as directing groups in metal-catalyzed C-H activation reactions, guiding the functionalization of either the aryl substituent or the imidazole ring itself. mssm.eduresearchgate.netacs.org This property is fundamental to creating well-defined organometallic complexes.

Recent research has focused on leveraging the 2-arylimidazole scaffold to create advanced chiral ligands. For instance, atropisomeric (axially chiral) P,N-ligands have been successfully designed and prepared from 2-arylimidazole precursors. acs.orgacs.org These ligands, which incorporate the imidazole as a key structural element, have demonstrated exceptional performance in asymmetric catalysis, such as in enantioselective A³-coupling (alkyne-aldehyde-amine coupling) reactions. acs.org This highlights a sophisticated strategy where the seemingly simple 2-(4-biphenylyl)imidazole core can be elaborated into a high-performance chiral ligand for stereoselective synthesis.

The synthesis of organometallic complexes using 2-arylimidazole-based ligands typically involves the generation of an N-heterocyclic carbene (NHC) that coordinates to a metal center. A common route involves the alkylation of the imidazole to form a bisimidazolium salt, which is then reacted with a metal precursor, such as palladium(II) acetate (B1210297), in the presence of a base. arkat-usa.org

For example, a biphenyl-linked bisimidazole can be alkylated and then treated with Pd(OAc)₂ to produce air- and moisture-stable cis-chelated bis(imidazolin-2-ylidene)-palladium(II) complexes. arkat-usa.org These complexes are fully characterized using spectroscopic methods like ¹H and ¹³C NMR, as well as single-crystal X-ray diffraction to confirm their structure, including bond angles and lengths between the palladium center and the carbene carbons. arkat-usa.org The resulting complexes often exhibit high thermal stability, a crucial feature for practical catalytic applications.

Palladium complexes featuring ligands derived from 2-arylimidazoles exhibit high efficiency in a range of cross-coupling reactions. The Suzuki-Miyaura cross-coupling, a powerful method for forming C-C bonds, is a key application area. Biphenyl-linked bis-NHC-palladium(II) complexes have proven to be potent catalysts for the coupling of various aryl chlorides with arylboronic acids, which are often challenging substrates due to the inertness of the C-Cl bond. arkat-usa.org These catalytic systems achieve good to excellent yields across a scope of electronically and sterically diverse substrates. arkat-usa.org

Table 1. Performance of a Biphenyl-Linked Bis-NHC-Palladium(II) Complex in Suzuki-Miyaura Cross-Coupling Reactions. The data shows isolated yields for the coupling of various aryl chlorides with arylboronic acids, demonstrating the catalyst's high efficiency. arkat-usa.org

Organocatalysis (Direct Application)

The direct application of 2-(4-biphenylyl)imidazole as a primary organocatalyst is not extensively documented in scientific literature. In principle, the imidazole moiety possesses features suitable for organocatalysis, such as a basic nitrogen atom that can function as a Brønsted base and an N-H group capable of acting as a hydrogen-bond donor. However, its utility has been more effectively demonstrated as a substrate in reactions that are themselves catalyzed by other organocatalysts to generate value-added products.

A notable example is the use of 2-arylimidazoles in atroposelective N-allylic alkylation with Morita-Baylis-Hillman (MBH) carbonates, catalyzed by a quinidine-based organocatalyst. acs.orgnih.gov This reaction proceeds with high yields and enantioselectivities, producing axially chiral 2-arylimidazoles. acs.orgnih.gov While in this case 2-(4-biphenylyl)imidazole acts as a prochiral substrate rather than a catalyst, the resulting chiral products are highly valuable as precursors for a new class of P,N-ligands used in asymmetric transition metal catalysis. acs.org This represents an important indirect catalytic application, where organocatalysis is the key step to unlock the potential of the 2-arylimidazole scaffold for use in other catalytic domains.

Table 2. Organocatalytic Atroposelective N-Allylic Alkylation of Prochiral 2-Arylimidazoles. The table shows the yields and enantioselectivities for the synthesis of axially chiral arylimidazoles using a quinidine (B1679956) catalyst. acs.orgnih.gov

Heterogeneous Catalysis (Supported Systems)

The immobilization of catalytically active species onto solid supports is a cornerstone of heterogeneous catalysis, offering advantages such as ease of separation and catalyst recyclability. rsc.orgmdpi.com While there are no specific reports detailing the direct immobilization of 2-(4-biphenylyl)imidazole for use as a heterogeneous catalyst, the broader field of imidazole-based materials provides clear proof-of-concept for this strategy.

Imidazole functionalities are readily incorporated into various solid supports, including porous silica (B1680970), polymers, and metal-organic frameworks (MOFs), to create robust heterogeneous catalysts. ecnu.edu.cnresearchgate.netacademie-sciences.fr For example, mesoporous silica like MCM-41 can be functionalized with imidazole groups, which then serve as anchors for metal complexes. academie-sciences.fr These supported catalysts have shown high activity and selectivity in reactions such as olefin epoxidation and can be recycled multiple times without significant loss of performance. academie-sciences.fr

Furthermore, porous organic polymers constructed from imidazole-containing precursors have been developed as metal-free, heterogeneous organocatalysts. ecnu.edu.cn These materials leverage the intrinsic basicity and hydrogen-bonding capabilities of the imidazole units distributed throughout the porous framework. They have proven effective in catalyzing reactions like the cycloaddition of CO₂ to epoxides to form cyclic carbonates, a process of significant industrial and environmental importance. ecnu.edu.cn These examples demonstrate the viability of using imidazole-based building blocks, such as 2-(4-biphenylyl)imidazole, in the design of future heterogeneous catalytic systems.

Table 3. Catalytic Performance of an Imidazole-Functionalized Mesoporous Polymer in CO₂ Cycloaddition. The data illustrates the efficiency of a heterogeneous, imidazole-based organocatalyst for converting various epoxides into cyclic carbonates. ecnu.edu.cn

Structure Property Relationships and Rational Design

Influence of Substituent Effects on Electronic Properties

The electronic characteristics of the 2-(4-biphenylyl)imidazole core can be precisely tuned by introducing various substituent groups onto either the imidazole (B134444) or the biphenyl (B1667301) rings. These modifications alter the electron density distribution, orbital energies, and aromaticity of the molecule, thereby influencing its behavior in different applications.

The imidazole ring itself is electron-rich and aromatic, containing a sextet of π electrons. mdpi.com It is also amphoteric, capable of acting as both a hydrogen bond donor (at N-1) and acceptor (at N-3). mdpi.com The electronic nature of substituents can significantly impact these properties. Generally, electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the pKa values and coordination ability of the imidazole moiety. For instance, in related 2-(imidazol-2-yl)phenol systems, electron-releasing substituents on an adjacent ring have been shown to increase the pKa, while the effect on the imidazole base itself is influenced by the polarization of the imidazole ring's aromatic system. nih.gov

The position of the substituent is crucial. Substitution at the N-1 position of the imidazole ring has a pronounced effect on the molecule's aromaticity and electronic properties. Studies on related N-substituted imidazoles and pyrazoles have shown that increasing the electron-withdrawing nature of the N-substituent tends to decrease the aromaticity of the heterocyclic ring. researchgate.net Conversely, the introduction of EWGs, such as a nitro group, into the aryl moiety of 5-aryl-2H-imidazoles has been found to enhance their antioxidant and antiradical capacities, a property directly linked to their electronic structure. nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are particularly sensitive to substituent effects. In donor-acceptor systems based on phenanthroimidazole (a structurally related, larger analogue), the HOMO is often localized on the donor moiety while the LUMO resides on the acceptor phenanthroimidazole core. tandfonline.com Modifying the N1 position of the imidazole with groups like p-tolyl (electron-donating) or trifluoromethylphenyl (electron-withdrawing) directly modulates the HOMO-LUMO energy levels. bohrium.com

| Substituent Type on Biphenyl or Imidazole Ring | General Influence on Electronic Properties | Primary Effect | Relevant Principle Source |

|---|---|---|---|

| Electron-Donating Group (EDG) (e.g., -CH₃, -OCH₃) | Increases electron density, raises HOMO energy level. | Enhances donor strength of the molecule. nih.gov | nih.gov |

| Electron-Withdrawing Group (EWG) (e.g., -CF₃, -CN, -NO₂) | Decreases electron density, lowers LUMO energy level. | Increases acceptor strength; can enhance antioxidant capacity. nih.gov | nih.govbohrium.com |

| N-1 Position Substituent (Imidazole Ring) | Directly modulates aromaticity and orbital energies. | EWG at N-1 can decrease aromaticity but tune HOMO/LUMO for specific applications. researchgate.net | researchgate.net |

Molecular Engineering for Targeted Photophysical Performance

Molecular engineering of the 2-(4-biphenylyl)imidazole framework is a powerful strategy for developing materials with specific photophysical properties, particularly for applications in organic light-emitting diodes (OLEDs). The goal is often to achieve deep-blue emission, which remains a significant challenge, along with high quantum efficiency and stability. bohrium.comresearchgate.net

A key design strategy involves creating bipolar molecules, where electron-donating and electron-accepting moieties are combined within the same structure. In this context, the biphenyl-imidazole core often serves as the electron-accepting and transporting unit, while a donor group, such as carbazole (B46965) or triphenylamine, is attached. tandfonline.combohrium.com This separation of functions facilitates balanced charge injection and transport, which is crucial for efficient electroluminescence.

Another critical aspect of molecular design is controlling intermolecular interactions and preventing aggregation-caused quenching (ACQ), where fluorescence efficiency drops in the solid state. researchgate.net To counteract this, nonplanar, twisted molecular structures are engineered. The introduction of bulky substituents or the inherent twist between the two rings of the biphenyl unit can reduce molecular aggregation and π-π stacking, leading to higher fluorescence quantum yields in the solid state. researchgate.netfrontiersin.org For example, designing bipolar biphenyl-imidazole derivatives with a fully twisting structure has been shown to yield favorable fluorescence quantum yields. researchgate.net

The substitution pattern directly fine-tunes the emission color and efficiency. By attaching different aryl groups with electron-donating or electron-withdrawing properties to the biphenyl-imidazole core, the emission can be shifted. For instance, in a series of bipolar materials, using a twisted phenylimidazole acceptor led to a wider band-gap and deeper blue emission compared to a more conjugated phenanthroimidazole acceptor. bohrium.com Isomer engineering, where the position of substituents is varied, also provides a subtle yet effective means to optimize device performance, significantly altering external quantum efficiency (EQE) and CIE coordinates. acs.org

| Engineered Derivative/System | Key Design Strategy | Emission Peak (nm) | Max. External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) | Source |

|---|---|---|---|---|---|

| PPIM-22F | Isomer engineering with difluorobenzene as a weak acceptor. | Not specified | 7.87 | (0.16, 0.10) | acs.org |

| PPIM-2CN | Isomer engineering with benzonitrile (B105546) acceptor; balanced carrier transport. | Not specified | 7.12 | (0.17, 0.23) | acs.org |

| 4-PIPCFTPA-based device (1 wt% in CBP) | N1 substitution with trifluoromethylphenyl on a phenanthroimidazole-triphenylamine core. | Not specified | 2.9 | (0.18, 0.12) | bohrium.com |

| CzB-FMPIM-based device | Bipolar design with carbazole donor and twisted phenylimidazole acceptor. | Not specified | 4.43 | (0.159, 0.080) | bohrium.com |

| TPE-Imidazole linked at C2 | Aggregation-Induced Emission (AIE) design linking Tetraphenylethene (TPE) to imidazole. | 467 | 1.77 | (0.17, 0.22) | hep.com.cn |

Design Strategies for Enhanced Coordination and Catalytic Activity

The rational design of 2-(4-biphenylyl)imidazole derivatives extends to their use as ligands in coordination chemistry and catalysis. The imidazole nitrogen atoms are effective coordination sites for a wide range of metal ions, forming the basis for catalysts and functional coordination polymers. acs.orgresearchgate.net

A primary strategy for enhancing catalytic activity involves creating multidentate ligands from the imidazole scaffold. By introducing additional coordinating groups in proximity to the imidazole nitrogen, the stability and reactivity of the resulting metal complex can be controlled. For example, the design of 2-acyl imidazoles has proven highly effective in asymmetric catalysis. In these systems, the substrate binds to a chiral-at-metal center (e.g., Iridium or Rhodium) through a two-point, bidentate N,O-coordination. This rigid coordination activates the substrate for nucleophilic attack and allows the chiral metallic fragment to effectively shield one face of the substrate, leading to high enantioselectivity. nih.gov

The electronic properties of the ligand, tuned by substituents, are critical for catalytic performance. For 2-(1H-imidazol-2-yl)phenols, it was found that electron-releasing substituents on the phenol (B47542) ring or EWGs on the imidazole ring can negatively impact the donor strength and coordination chemistry. nih.gov This principle allows for the fine-tuning of a ligand's electronic character to match the requirements of a specific catalytic cycle. For instance, in the electrocatalytic reduction of CO₂, modifying the electronic parameters of 2-(2'-pyridyl)imidazole ligands in Rhenium(I) complexes allows for the modular tuning of the reduction potential. researchgate.net

Furthermore, 2-(4-biphenylyl)imidazole can be incorporated into N-heterocyclic carbene (NHC) ligand frameworks. NHCs are powerful ligands for transition metal catalysis due to their strong σ-donating properties, which form robust metal-carbon bonds. Backbone thio-functionalized imidazol-2-ylidene-palladium complexes have demonstrated catalytic activity in Suzuki C-C coupling reactions. acs.org Designing heterobimetallic catalysts, where two different metal centers are held by a single bis-NHC ligand framework, represents a sophisticated strategy for enabling tandem catalytic reactions, although success depends on several factors beyond just the presence of two metals. mdpi.comrsc.org

| Catalyst/Ligand Design Strategy | Metal Center | Application | Key Performance Metric | Source |

|---|---|---|---|---|

| Chiral-at-metal complex with 2-acyl imidazole ligand | Iridium (Ir) | Enantioselective conjugate addition | Up to 97% yield, 99% ee | nih.gov |

| Chiral-at-metal complex with 2-acyl imidazole ligand | Rhodium (Rh) | Enantioselective α-amination | 88% yield, 96% ee | nih.gov |

| Heterobimetallic Rh/Pd NHC complex | Rhodium/Palladium (Rh/Pd) | Tandem Suzuki coupling/transfer hydrogenation | Actively catalyzed C-C coupling | mdpi.com |

| Modified 2-(2'-quinolyl)benzimidazole ligand | Rhenium (Re) | Electrocatalytic CO₂ reduction | Lower overpotential (~200 mV) than Re-bpy catalysts | researchgate.net |

| Backbone thio-functionalized imidazol-2-ylidene | Palladium (Pd) | Suzuki C-C coupling | Up to 88% yield (for 1-(biphenyl-4-yl)ethanone) | acs.org |

Future Directions and Emerging Research Avenues

Integration of 2-(4-Biphenylyl)imidazole into Advanced Hybrid Materials

The functional properties of 2-(4-biphenylyl)imidazole and its derivatives are being enhanced by integrating them into complex hybrid materials. This approach combines the inherent characteristics of the imidazole (B134444) core with those of other materials, such as polymers or other organic molecules, to create synergistic effects.